3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester

Catalog No.
S3337941
CAS No.
2096329-95-0
M.F
C16H25BO4
M. Wt
292.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ...

CAS Number

2096329-95-0

Product Name

3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester

IUPAC Name

2-(3-methoxy-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C16H25BO4

Molecular Weight

292.2

InChI

InChI=1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3

InChI Key

DFTUUNAEKXIMST-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC

3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester is an organoboron compound characterized by its boronic acid functional group, which is esterified with pinacol. This compound features a phenyl ring substituted with isopropoxy and methoxy groups, enhancing its solubility and reactivity. Its molecular formula is C16H25BO3C_{16}H_{25}BO_3, and it has a predicted boiling point of approximately 397.1±32.0°C397.1\pm 32.0°C and a density of 1.03±0.1g/cm31.03\pm 0.1\,g/cm^3 .

Typical of boronic acids, including:

  • Suzuki Coupling Reactions: It can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Cross-Coupling Reactions: The pinacol ester can be converted back to the corresponding boronic acid, facilitating further reactions.
  • Nucleophilic Substitutions: The boronic acid moiety can act as a nucleophile in various substitution reactions.

Several methods exist for synthesizing 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester:

  • Direct Esterification: The reaction of 3-isopropoxy-5-methoxyphenylboronic acid with pinacol under acidic conditions.
  • Boronate Formation: Formation of the boronate followed by reaction with pinacol to yield the pinacol ester .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions to introduce the desired substituents before esterification.

This compound has several applications, including:

  • Synthetic Chemistry: As a building block for complex organic molecules in pharmaceutical synthesis.
  • Material Science: Potential use in developing polymers or materials with specific electronic properties.
  • Bioconjugation: Utilized in labeling biomolecules for research purposes due to its reactivity.

Interaction studies involving 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester typically focus on its reactivity with biological molecules and its role as an inhibitor in enzymatic pathways. Specific studies may explore:

  • Binding Affinity: Evaluating how effectively this compound binds to target proteins or enzymes.
  • Mechanistic Studies: Understanding the pathways affected by this compound can provide insights into its biological roles.

Several compounds share structural similarities with 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneContains a tetramethyl dioxaborolane structureHighly sterically hindered
5-Fluoro-2-methoxybenzeneboronic acid pinacol esterFluorine substitution enhances electronic propertiesUseful in pharmaceutical applications
5-Cyano-2-fluoro-3-methoxyphenylboronic acid pinacol esterContains cyano and fluoro groupsExhibits unique reactivity profiles

These compounds demonstrate variations in substituents that influence their chemical behavior and potential applications. The unique combination of isopropoxy and methoxy groups in 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester sets it apart by potentially enhancing solubility and reactivity compared to its counterparts.

Dates

Modify: 2023-08-19

Explore Compound Types